molecular formula C11H18N2O7 B10849440 Isosorbide-2-(butylcarbamate)-5-mononitrate

Isosorbide-2-(butylcarbamate)-5-mononitrate

Cat. No.: B10849440
M. Wt: 290.27 g/mol
InChI Key: ZRPGNSMQMBUVBC-SGIHWFKDSA-N
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Description

Isosorbide-2-(butylcarbamate)-5-mononitrate is a chemical compound that has garnered interest due to its potential applications in various fields, including medicine and industry. This compound is derived from isosorbide, a bio-based diol, and incorporates both carbamate and nitrate functionalities, which contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isosorbide-2-(butylcarbamate)-5-mononitrate typically involves the reaction of isosorbide mononitrate with butyl isocyanate in the presence of a base such as pyridine. The reaction proceeds through the formation of a carbamate linkage at the 2-position of the isosorbide ring .

Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of high-activity catalysts can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Isosorbide-2-(butylcarbamate)-5-mononitrate can undergo various chemical reactions, including:

    Oxidation: The nitrate group can be oxidized under specific conditions to form nitro derivatives.

    Reduction: The nitrate group can be reduced to form amine derivatives.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

Comparison with Similar Compounds

Properties

Molecular Formula

C11H18N2O7

Molecular Weight

290.27 g/mol

IUPAC Name

[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] N-butylcarbamate

InChI

InChI=1S/C11H18N2O7/c1-2-3-4-12-11(14)19-7-5-17-10-8(20-13(15)16)6-18-9(7)10/h7-10H,2-6H2,1H3,(H,12,14)/t7-,8+,9+,10+/m0/s1

InChI Key

ZRPGNSMQMBUVBC-SGIHWFKDSA-N

Isomeric SMILES

CCCCNC(=O)O[C@H]1CO[C@H]2[C@@H]1OC[C@H]2O[N+](=O)[O-]

Canonical SMILES

CCCCNC(=O)OC1COC2C1OCC2O[N+](=O)[O-]

Origin of Product

United States

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